2,3-Diphosphoglyceric Acid

Hemoglobin Allostery Oxygen Affinity P50

2,3-Diphosphoglyceric acid (CAS 14438-19-8) is the primary allosteric effector of hemoglobin, essential for replicating in vivo erythrocyte oxygen affinity (P50 = 653 Pa). Functional potency is counterion-dependent: the pentacyclohexylammonium salt inhibits deoxyhemoglobin S polymerization, while the free acid promotes aggregation. Trace impurities (≥1% 3-phosphoglyceric acid) compromise reference standard utility. For hemoglobinopathy, blood storage lesion, and oxygen carrier research, this D-enantiomer is essential. Verify counterion, stereochemistry, and purity before purchase.

Molecular Formula C3H8O10P2
Molecular Weight 266.04 g/mol
CAS No. 14438-19-8
Cat. No. B227904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphosphoglyceric Acid
CAS14438-19-8
Synonyms2,3 Bisphosphoglycerate
2,3 Diphosphoglycerate
2,3 Diphosphoglyceric Acid
2,3-Bisphosphate, Glycerate
2,3-Bisphosphoglycerate
2,3-Diphosphoglycerate
2,3-Diphosphoglycerate, (D)-Isomer
2,3-Diphosphoglyceric Acid
2,3-DPG
Glycerate 2,3-Bisphosphate
Molecular FormulaC3H8O10P2
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1
InChIKeyXOHUEYCVLUUEJJ-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphosphoglyceric Acid (CAS 14438-19-8): Core Identity and Functional Baseline for Procurement


2,3-Diphosphoglyceric acid (2,3-DPG; CAS 14438-19-8), also known as 2,3-bisphosphoglycerate, is a highly anionic organic phosphate and the primary allosteric effector of hemoglobin in human erythrocytes, where it is present at a molar ratio approximately equivalent to that of hemoglobin [1]. It binds specifically and preferentially to the deoxygenated (T-state) conformation of hemoglobin with a 1:1 stoichiometry, thereby stabilizing the tense state, reducing oxygen affinity, and facilitating oxygen unloading in peripheral tissues [2]. As a glycolytic intermediate produced by the Luebering-Rapoport shunt via bisphosphoglycerate mutase (BPGM), its intracellular concentration directly modulates the oxygen dissociation curve (ODC) and the P50 value [3].

Why Generic Substitution Fails: Critical Differentiators in Salt Form, Potency, and Application for 2,3-Diphosphoglyceric Acid


The functional and physicochemical properties of 2,3-DPG are exquisitely sensitive to its counterion, purity, and stereochemistry, rendering generic substitution highly problematic. Free acid forms (e.g., CAS 14438-19-8) exhibit significant instability and are prone to degradation under standard laboratory storage conditions, leading to the formation of inactive or interfering byproducts such as 3-phosphoglycerate . The choice of salt form (e.g., pentasodium vs. pentacyclohexylammonium) drastically alters its solubility, biological activity, and even its effect on deoxyhemoglobin aggregation kinetics [1]. Furthermore, the presence of even trace impurities (≥1% 3-phosphoglyceric acid) can compromise its utility as a reference standard in quantitative assays . Finally, the allosteric potency of 2,3-DPG is not uniform across hemoglobin variants; its effect on oxygen affinity (ΔP50) is diminished or absent in certain modified hemoglobins, underscoring that it is not a universally interchangeable reagent for all hemoglobin functional studies [2].

Product-Specific Quantitative Evidence Guide for 2,3-Diphosphoglyceric Acid


Comparative Allosteric Potency: P50 Shift of Hemoglobin by 2,3-DPG vs. Inositol Hexaphosphate (IHP)

2,3-Diphosphoglyceric acid (2,3-DPG) demonstrates a significant, yet intermediate, allosteric potency in reducing hemoglobin's oxygen affinity when directly compared to the more potent synthetic analog inositol hexaphosphate (IHP). In standardized oxygen equilibrium measurements with human hemoglobin A (HbA), 2,3-DPG increased the P50 (partial pressure of oxygen at 50% saturation) from a baseline of 560 Pa to 653 Pa, representing a 16.6% increase [1]. In contrast, IHP, which binds to the same β-cleft allosteric site, produced a substantially larger shift, increasing P50 to 1746 Pa, a 211.8% increase from baseline [2]. This 13-fold greater potency of IHP over 2,3-DPG in shifting P50 provides a critical quantitative benchmark for selecting the appropriate effector based on the desired magnitude of oxygen affinity modulation.

Hemoglobin Allostery Oxygen Affinity P50 Comparative Potency

Differential Effect on Deoxyhemoglobin S Aggregation Kinetics: Pentacyclohexylammonium Salt vs. Free Acid Form

The biological activity of 2,3-diphosphoglyceric acid is not solely dependent on its anionic moiety but is profoundly altered by its counterion. In a nucleation-controlled aggregation assay of deoxyhemoglobin S (deoxy HbS), the free acid form of 2,3-DPG mimicked the effect of inositol hexaphosphate (IHP) by shortening the aggregation delay time, thereby promoting the polymerization associated with sickling [1]. However, the pentacyclohexylammonium salt of 2,3-DPG exhibited the opposite effect, significantly increasing the delay time [2]. This anti-gelation effect was specifically attributed to the pentacyclohexylammonium ion itself [3]. Therefore, the pentacyclohexylammonium salt form of 2,3-DPG is not functionally equivalent to the free acid and should be specifically selected or avoided depending on the experimental goal related to hemoglobin S polymerization.

Sickle Cell Disease Polymerization Kinetics Salt Form Anti-Sickling

Structural Specificity: Critical Role of Phosphate Ester vs. Phosphonate Linkage in Hemoglobin Binding

The allosteric effect of 2,3-DPG on hemoglobin is exquisitely dependent on the specific phosphate ester linkage. Replacement of these ester bonds with more stable phosphonate linkages in the synthetic analog 2,3-diphosphono-DL-glyceric acid results in a near-complete loss of function [1]. While 2,3-DPG potently reduces hemoglobin oxygen affinity by binding to the β-cleft of deoxyhemoglobin, the phosphono analog exhibits only minimal effects on oxygen affinity [2]. This functional divergence is readily explained by the strict electrostatic and spatial requirements of the 2,3-DPG binding pocket in deoxyhemoglobin, which cannot accommodate the altered geometry and charge distribution of the phosphonate group [3].

Allosteric Regulation Structure-Activity Relationship Phosphonate Analog Binding Site

Differential Modulation of Oxygen Affinity in Chemically Modified Hemoglobins: Carboxymethylated α- vs. β-Chain Variants

The efficacy of 2,3-DPG as an allosteric effector is not uniform across all hemoglobin species. In a study of selectively carboxymethylated hemoglobin derivatives, 2,3-DPG induced a dramatic, 4-fold increase in P50 for the α-chain modified hemoglobin (P50 = 48 mm Hg) compared to the unmodified baseline (P50 = 12 mm Hg) [1]. In stark contrast, the β-chain modified hemoglobin, which has a similar baseline P50 (17 mm Hg), showed a markedly attenuated response to 2,3-DPG, with its P50 increasing only to 25 mm Hg [2]. This differential effect highlights the critical importance of an intact β-chain binding pocket for full 2,3-DPG functionality.

Hemoglobin Modification Binding Site α-Chain β-Chain P50

Intraclass Variation: Comparative Effect of 2,3-DPG on P50 Across Human Hemoglobin Variants (A, A2, S, C)

While 2,3-DPG is a potent allosteric effector for normal adult hemoglobin (HbA), its functional impact is conserved across several clinically significant human hemoglobin variants. In a comparative study, the presence of 2 × 10⁻⁴ M 2,3-DPG resulted in a consistent ~2-fold increase in P50 for hemoglobins A, A2, S, and C [1]. This uniform effect indicates a substantial and equal decrease in oxygen affinity for these variants, demonstrating that the common mutations in HbS (sickle cell) and HbC do not disrupt the 2,3-DPG binding site or its allosteric mechanism [2].

Hemoglobinopathies HbA HbS HbC P50

Rapid Depletion of Erythrocyte 2,3-DPG During Storage: A Critical Benchmark for Blood Preservation Studies

A key functional attribute of 2,3-DPG in transfusion medicine is its rapid depletion from stored red blood cells, which serves as a primary metric for assessing storage lesion and preservative solution efficacy. In conventional storage media, erythrocyte 2,3-DPG levels plummet. After only two weeks of storage at 4°C, 65% to 85% of 2,3-DPG is lost from red cells stored in Acid-Citrate-Dextrose (ACD) solution, with a slightly lower loss observed in Citrate-Phosphate-Dextrose (CPD)-stored blood [1]. This profound and rapid decline contrasts with the more gradual decline of ATP and directly correlates with a leftward shift of the oxygen dissociation curve (decreased P50), impairing oxygen delivery upon transfusion [2].

Blood Storage Transfusion Medicine CPD ACD Stability

High-Value Research and Industrial Application Scenarios for 2,3-Diphosphoglyceric Acid


Functional Hemoglobin Studies Requiring Physiological Allosteric Modulation

2,3-DPG is the definitive reagent for investigating the physiological regulation of hemoglobin oxygen affinity. As evidenced by its intermediate P50 shift (P50 = 653 Pa) compared to the supraphysiologically potent IHP (P50 = 1746 Pa) [1], 2,3-DPG is the correct choice for experiments designed to replicate in vivo erythrocyte conditions. Its conserved effect across common hemoglobin variants (HbA, HbS, HbC) also makes it essential for comparative studies of normal and variant hemoglobin function [2].

Quality Control and Efficacy Assessment in Transfusion Medicine and Blood Storage Research

Due to its rapid depletion kinetics during cold storage, with 65-85% lost within two weeks in standard ACD media [1], 2,3-DPG serves as a sensitive and critical biomarker for assessing the 'storage lesion' and evaluating the efficacy of novel blood preservative solutions or rejuvenation protocols. Its measurement, alongside ATP and P50, is a standard requirement for comprehensive characterization of stored red blood cell quality [2].

Mechanistic Studies of Sickle Cell Hemoglobin Polymerization

The distinct, counterion-dependent effects of 2,3-DPG on deoxyhemoglobin S aggregation kinetics provide a powerful tool for dissecting the mechanisms of sickle cell pathology. The pentacyclohexylammonium salt form of 2,3-DPG is uniquely suited for experiments aiming to inhibit polymerization, as it significantly increases the aggregation delay time, unlike the free acid form which promotes it [1]. This differential activity is critical for anti-sickling drug discovery and mechanism-of-action studies.

Hemoglobin Modification and Structure-Function Studies

The differential response of 2,3-DPG to chemically modified hemoglobins, such as the 300% increase in P50 for α-chain carboxymethylated Hb versus only a 47% increase for the β-chain modified variant [1], makes it an invaluable probe for mapping the structural determinants of the β-cleft binding site. It is an essential reagent for any research involving the creation or analysis of engineered, cross-linked, or otherwise modified hemoglobins intended for use as blood substitutes.

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